molecular formula C17H13F3N2O B12746576 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline CAS No. 121306-82-9

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline

Katalognummer: B12746576
CAS-Nummer: 121306-82-9
Molekulargewicht: 318.29 g/mol
InChI-Schlüssel: JWIZGXVVNJXZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyrazoline ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature, leading to the formation of the desired pyrazoline compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and oxidizing or reducing agents as mentioned above. The major products formed depend on the type of reaction and the specific conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-(4-Trifluoromethylbenzoyl)-5-phenyl-2-pyrazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

121306-82-9

Molekularformel

C17H13F3N2O

Molekulargewicht

318.29 g/mol

IUPAC-Name

(3-phenyl-3,4-dihydropyrazol-2-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)14-8-6-13(7-9-14)16(23)22-15(10-11-21-22)12-4-2-1-3-5-12/h1-9,11,15H,10H2

InChI-Schlüssel

JWIZGXVVNJXZNM-UHFFFAOYSA-N

Kanonische SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.